molecular formula C12H9F3N2O2S B1408290 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid CAS No. 1553555-69-3

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid

Cat. No. B1408290
CAS RN: 1553555-69-3
M. Wt: 302.27 g/mol
InChI Key: KFZYSRYMKIRWGE-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group. The trifluoromethyl group and the phenylamino group are attached to the thiazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the trifluoromethyl group, and the attachment of the phenylamino group . The Suzuki-Miyaura coupling reaction could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a trifluoromethyl group, a phenylamino group, and a carboxylic acid group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group could potentially affect its polarity, solubility, and stability .

Scientific Research Applications

Pharmacological Properties and Synthesis

Research into thiazole compounds, including derivatives similar to 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid, has shown that these chemicals possess a range of pharmacological properties. For instance, some basic esters of thiazole carboxylic acids have been examined pharmacologically and found to have spasmolytic properties and effects on the central nervous system, such as inducing convulsions in animal models. This suggests potential applications in studying CNS stimulant properties and developing local anesthetics (Chance, Dirnhuber, & Robinson, 1946).

Chemical Synthesis and Reactivity

The chemistry of thiazole derivatives continues to be an area of interest due to their diverse chemical activities and potential for varied biological activities. A convenient synthesis method for 2-substituted thiazole-5-carboxylates has been developed, demonstrating the versatility of these compounds in chemical synthesis. This method involves the photolysis of certain carboxylate precursors in the presence of thioamides, highlighting the reactivity of thiazole derivatives and their potential as intermediates in organic synthesis (Fong, Janowski, Prager, & Taylor, 2004).

Biological Screening and Antimicrobial Activities

Thiazole derivatives have been synthesized and screened for various biological activities. Studies have shown that these compounds, including thiazole-5-carboxamide derivatives, exhibit significant antimicrobial activities. This underlines the potential of thiazole derivatives in the development of new antibacterial and antifungal agents. The specific activities against Gram-positive and Gram-negative bacteria, as well as their structure-activity relationships, have been a focus of these studies, indicating the importance of the thiazole moiety in medicinal chemistry (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Structural and Theoretical Investigations

Theoretical and structural investigations into thiazole derivatives have provided insights into their chemical behavior and potential applications. Studies involving density functional theory (DFT) and X-ray crystallography have been used to characterize these compounds, offering a deeper understanding of their electronic structures and the impact of substituents on their chemical properties. Such research is crucial for designing thiazole-based compounds with specific functionalities and for exploring their applications in various fields of chemistry and biology (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

properties

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-5-3-2-4-7(8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZYSRYMKIRWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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